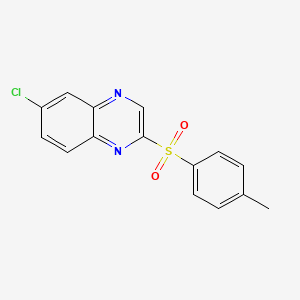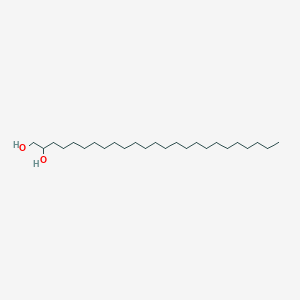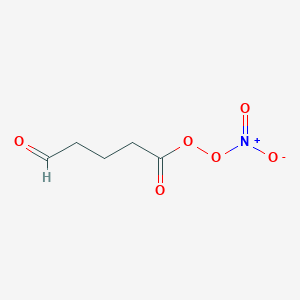
6-Chloro-2-(4-methylbenzene-1-sulfonyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(4-methylbenzene-1-sulfonyl)quinoxaline is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds that contain a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a chlorine atom at the 6th position and a 4-methylbenzene-1-sulfonyl group at the 2nd position of the quinoxaline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-methylbenzene-1-sulfonyl)quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Sulfonylation: The 4-methylbenzene-1-sulfonyl group can be introduced by reacting the quinoxaline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(4-methylbenzene-1-sulfonyl)quinoxaline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The chlorine and sulfonyl groups can direct further substitutions on the quinoxaline ring.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Common Reagents and Conditions
Chlorination: Thionyl chloride, phosphorus pentachloride.
Sulfonylation: 4-Methylbenzenesulfonyl chloride, pyridine, triethylamine.
Nucleophilic Substitution: Amines, thiols, under basic or neutral conditions.
Major Products
Substituted Quinoxalines: Products with various substituents replacing the chlorine atom.
Quinoxaline N-oxides: Formed through oxidation reactions.
Dihydroquinoxalines: Formed through reduction reactions.
Applications De Recherche Scientifique
6-Chloro-2-(4-methylbenzene-1-sulfonyl)quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloroquinoxaline: Lacks the sulfonyl group, making it less versatile in certain applications.
2-(4-Methylbenzene-1-sulfonyl)quinoxaline: Lacks the chlorine atom, which can affect its reactivity and biological activity.
Quinoxaline: The parent compound without any substituents, used as a basic scaffold in various chemical syntheses.
Uniqueness
6-Chloro-2-(4-methylbenzene-1-sulfonyl)quinoxaline is unique due to the presence of both the chlorine and sulfonyl groups, which confer distinct chemical and biological properties. The combination of these substituents allows for specific interactions and reactivities that are not observed in similar compounds.
Propriétés
| 112080-04-3 | |
Formule moléculaire |
C15H11ClN2O2S |
Poids moléculaire |
318.8 g/mol |
Nom IUPAC |
6-chloro-2-(4-methylphenyl)sulfonylquinoxaline |
InChI |
InChI=1S/C15H11ClN2O2S/c1-10-2-5-12(6-3-10)21(19,20)15-9-17-14-8-11(16)4-7-13(14)18-15/h2-9H,1H3 |
Clé InChI |
WJSKDYDGHQFRLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=C(C=CC3=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)

![Silane, trimethyl[2-(phenylmethyl)-2-propenyl]-](/img/structure/B14316161.png)
![2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/no-structure.png)

![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)


![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)

